
Hydrazine, 1,1-dimethyl-2,2-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-dimethyl-2,2-dipropyl- is an organic compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.2578 g/mol It is a derivative of hydrazine, where the hydrogen atoms are substituted with methyl and propyl groups
Preparation Methods
The synthesis of Hydrazine, 1,1-dimethyl-2,2-dipropyl- typically involves the reaction of appropriate alkyl halides with hydrazine. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
Hydrazine, 1,1-dimethyl-2,2-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Hydrazine, 1,1-dimethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, 1,1-dimethyl-2,2-dipropyl- involves its interaction with molecular targets in biological systems. It can act as a nucleophile, attacking electrophilic centers in molecules. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Comparison with Similar Compounds
Hydrazine, 1,1-dimethyl-2,2-dipropyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: This compound has a similar structure but lacks the propyl groups.
Hydrazine, 1,1-dipropyl-: This compound has propyl groups but lacks the methyl groups.
Hydrazine, 1,2-dimethyl-: This compound has methyl groups at different positions. The uniqueness of Hydrazine, 1,1-dimethyl-2,2-dipropyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60678-66-2 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |
InChI Key |
RBNYXIGJGQNCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


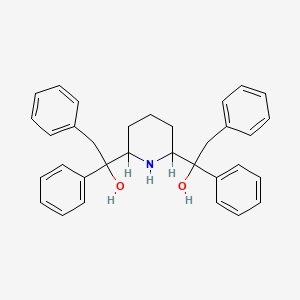
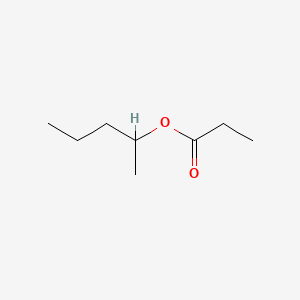
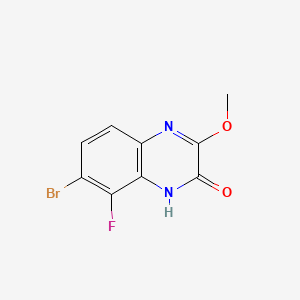

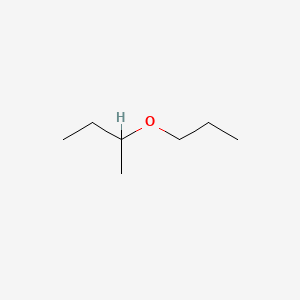
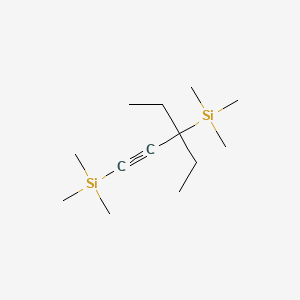
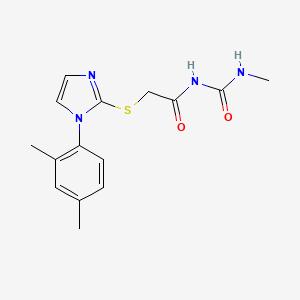
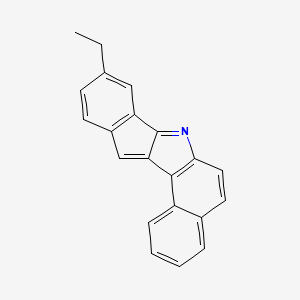
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

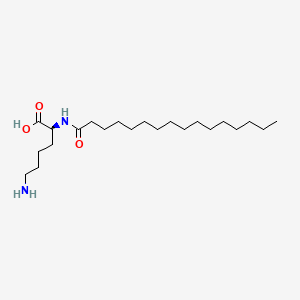
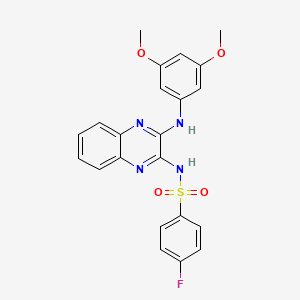
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
